molecular formula C14H18N2O4 B4057218 (2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE

(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE

Cat. No.: B4057218
M. Wt: 278.30 g/mol
InChI Key: JQQHBAMVTIZNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE is a complex organic compound that features both morpholine and nitrophenyl groups

Scientific Research Applications

(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “cis-2,6-Dimethylmorpholine” indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It may also cause respiratory irritation . Always handle chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with 3-methyl-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to the compound’s activity by enhancing its solubility and facilitating its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    (2,6-DIMETHYLMORPHOLINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE: Similar structure but with a pyrazole ring instead of a benzene ring.

    2,6-DIMETHYLMORPHOLINE: Lacks the nitrophenyl group, making it less complex and with different chemical properties.

Uniqueness

(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE is unique due to the presence of both morpholine and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3-methyl-2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9-5-4-6-12(13(9)16(18)19)14(17)15-7-10(2)20-11(3)8-15/h4-6,10-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQHBAMVTIZNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.